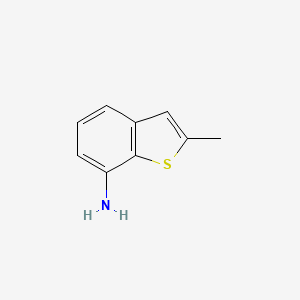![molecular formula C13H21NO B13180191 (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(3-Methylbutoxy)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-(3-Methylbutoxy)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal reaction conditions, including temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction of the phenyl ring or the amine group can be achieved using hydrogenation or hydride donors.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation Products: Formation of imines or oxides.
Reduction Products: Formation of reduced amines or hydrogenated phenyl derivatives.
Substitution Products: Functionalized phenyl derivatives with various substituents.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential application in the synthesis of agrochemical agents.
作用机制
The mechanism of action of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
相似化合物的比较
- (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine
- (1R)-1-[4-(Methoxy)phenyl]ethan-1-amine
- (1R)-1-[4-(Ethoxy)phenyl]ethan-1-amine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., trifluoromethyl, methoxy, ethoxy) distinguishes these compounds.
- Chemical Properties: Variations in substituents lead to differences in chemical reactivity and physical properties.
- Biological Activity: Each compound may exhibit unique biological activities due to differences in molecular interactions and target specificity.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |
InChI 键 |
BXDVYYXCTVFKDC-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)OCCC(C)C)N |
规范 SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


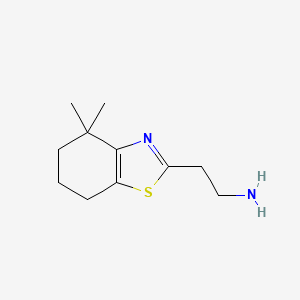


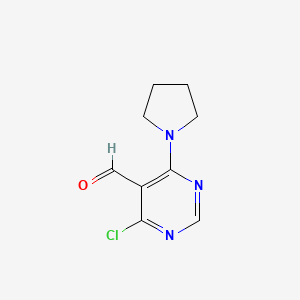
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
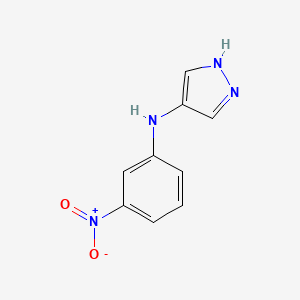
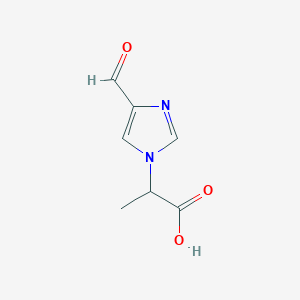
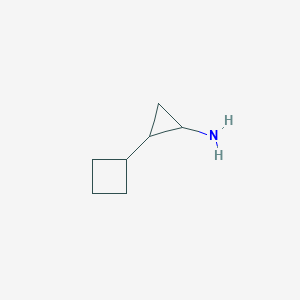
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
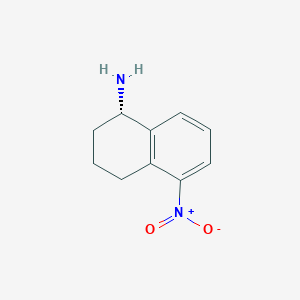
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)

